

Comparative Guide to 1-Methylazepan-4-ol: Synthesis and Biological Insights

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Compound of Interest

Compound Name: **1-Methylazepan-4-ol**

Cat. No.: **B101566**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of patents and scientific literature for **1-Methylazepan-4-ol**, a versatile heterocyclic building block. It details a common synthetic pathway, presents key quantitative data, and offers insights into the biological potential of its derivatives.

Synthesis of 1-Methylazepan-4-ol: A Two-Step Approach

The synthesis of **1-Methylazepan-4-ol** is commonly achieved through a two-step process starting from readily available precursors. The first step involves the formation of the ketone intermediate, 1-methylazepan-4-one, which is subsequently reduced to the desired alcohol.

Step 1: Synthesis of 1-Methylazepan-4-one Hydrochloride

A patented method describes the synthesis of 1-methylazepan-4-one hydrochloride from N-methyl-2-pyrrolidone. This process involves a series of reactions including hydrolysis, mono-esterification, and a cyclization reaction. While the patent outlines the overall scheme, a more detailed and accessible laboratory-scale synthesis starts from 1-methylpiperidine-4-one. This method, detailed in a patent application by Sichuan Gooddoctor Pharmaceutical Group, involves a ring expansion.[1]

A typical experimental protocol for the synthesis of the precursor, N-methylhexahydroazepin-4-one hydrochloride, starting from 4-(aminomethyl)-1-methylpiperidin-4-ol is as follows:

Experimental Protocol: Synthesis of N-methylhexahydroazepin-4-one hydrochloride[1]

5g (34.67mmol) of 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in 50ml of glacial acetic acid and cooled to 0°C. A solution of sodium nitrite (2.46g, 35.71mmol) in 25ml of water is slowly added while maintaining the temperature at 0°C. The reaction mixture is stirred overnight. Upon completion, 250ml of dichloromethane (DCM) is added, and the pH of the reaction solution is adjusted to 7-8 with sodium bicarbonate. The DCM layer is separated, and the aqueous layer is extracted twice with 50ml of DCM. The combined organic layers are concentrated. The resulting oil is dissolved in 20ml of isopropanol, and the pH is adjusted to <6 with 3ml of hydrogen chloride in isopropanol solution. The solution is then cooled to induce crystallization, yielding N-methylhexahydroazepin-4-one hydrochloride. The solid is dried under reduced pressure.

Table 1: Reported Yields for the Synthesis of N-methylhexahydroazepin-4-one hydrochloride[1]

Step	Product	Yield
Ring Expansion/Crystallization	N-methylhexahydroazepin-4-one hydrochloride	87.0%

Step 2: Reduction of 1-Methylazepan-4-one to 1-Methylazepan-4-ol

The reduction of the ketone intermediate to the final alcohol product is a standard transformation in organic synthesis. Sodium borohydride (NaBH_4) is a common and effective reducing agent for this purpose.

Experimental Protocol: General Reduction of a Ketone to an Alcohol

To a solution of the ketone (1 equivalent) in a suitable solvent such as methanol or ethanol, sodium borohydride (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched by the slow addition of water or a dilute acid.

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude alcohol. Purification is typically achieved by column chromatography or recrystallization.

While a specific, detailed protocol with quantitative data for the reduction of 1-methylazepan-4-one to **1-Methylazepan-4-ol** is not readily available in the searched literature, the general procedure described above is widely applicable. The yield and purity of the final product would be expected to be high based on the efficiency of sodium borohydride reductions.

Table 2: Physicochemical Properties of **1-Methylazepan-4-ol**[2]

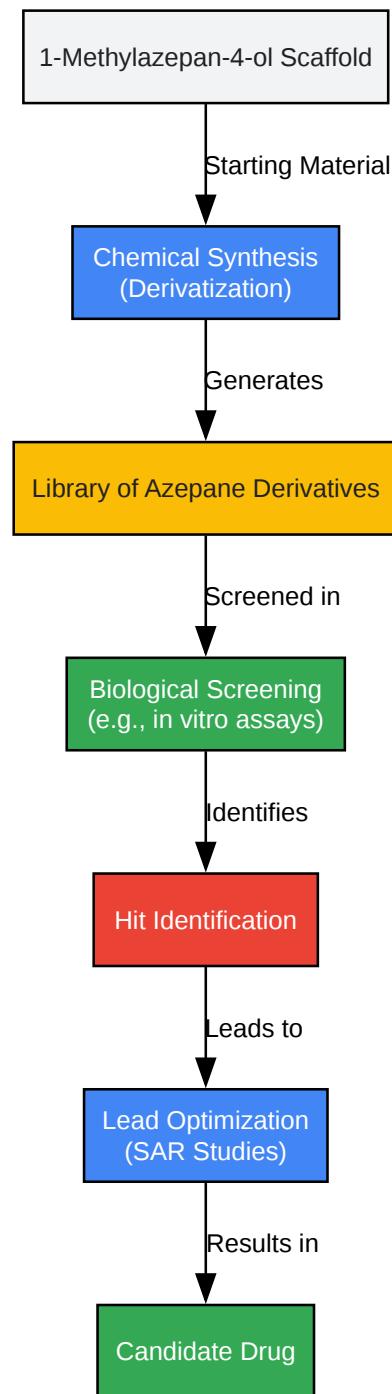
Property	Value
Molecular Formula	C ₇ H ₁₅ NO
Molecular Weight	129.20 g/mol
CAS Number	19065-49-7
Appearance	Expected to be a solid or oil
Purity (commercial)	Typically ≥97%

Biological Activity of Azepane Derivatives

While specific biological activity data for **1-Methylazepan-4-ol** is limited in the public domain, the azepane scaffold is a recognized pharmacophore present in numerous biologically active molecules. Literature and patents suggest that derivatives of the azepane ring system have been investigated for a range of therapeutic applications. The biological activities of these derivatives are highly dependent on the nature and position of various substituents on the azepane ring.

The following diagram illustrates a generalized workflow for the discovery of bioactive azepane derivatives, starting from a core scaffold like **1-Methylazepan-4-ol**.

Workflow for Bioactive Azepane Derivative Discovery

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Caption: A generalized workflow for the discovery of bioactive azepane derivatives.

Structure-Activity Relationship (SAR) studies on various classes of azepane derivatives have been conducted to understand the impact of structural modifications on their biological activity. These studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Due to the proprietary nature of drug discovery, specific quantitative data such as IC₅₀ or EC₅₀ values for novel **1-Methylazepan-4-ol** derivatives are often found within patent applications and may not be readily available in peer-reviewed literature until later stages of development. Researchers are encouraged to perform their own biological evaluations to determine the specific activities of their synthesized derivatives.

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References

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